molecular formula C13H15ClO2 B13642273 tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate CAS No. 309757-75-3

tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate

Cat. No.: B13642273
CAS No.: 309757-75-3
M. Wt: 238.71 g/mol
InChI Key: VRLBGJQYPDMQPV-BQYQJAHWSA-N
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Description

tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(3-chlorophenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water or alkoxide in alcohol.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amines.

Scientific Research Applications

Chemistry: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.

Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

    tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the para position.

    tert-butyl (2E)-3-(2-chlorophenyl)prop-2-enoate: Similar structure but with the chlorine atom in the ortho position.

    tert-butyl (2E)-3-(3-bromophenyl)prop-2-enoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: tert-butyl (2E)-3-(3-chlorophenyl)prop-2-enoate is unique due to the specific positioning of the chlorine atom in the meta position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

CAS No.

309757-75-3

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl (E)-3-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9H,1-3H3/b8-7+

InChI Key

VRLBGJQYPDMQPV-BQYQJAHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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